

A Guide to the Reproducibility of Olivine Dissolution Experiments for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olivine

Cat. No.: B1252735

[Get Quote](#)

Assessing the consistency of experimental outcomes in **olivine** dissolution research is crucial for advancing our understanding of geological carbon sequestration and enhanced weathering. This guide provides a comparative analysis of common experimental methodologies, presenting key data from various studies to aid researchers, scientists, and drug development professionals in designing and interpreting **olivine** dissolution experiments.

The dissolution of **olivine**, a magnesium-iron silicate mineral, is a key process in natural and engineered systems for carbon dioxide removal. However, the reproducibility of dissolution rates reported in the literature can be influenced by a variety of experimental parameters. A thorough understanding of these factors is essential for accurately modeling and predicting **olivine**'s weathering behavior.

Factors Influencing Olivine Dissolution

The rate at which **olivine** dissolves is primarily controlled by a set of interconnected factors. The most influential of these, as consistently reported in the literature, are pH, temperature, water activity, and the mineral-fluid interfacial surface area.^{[1][2][3]} The presence of organic and inorganic ligands is generally considered to have a more limited impact on the dissolution rate.^{[1][3]}

The mechanism of **olivine** dissolution involves the breaking of octahedral M²⁺-oxygen bonds at or near the mineral surface, which in turn liberates adjoining silicate tetrahedra into the aqueous solution.^[1] Species that adsorb to these bonds, such as H⁺ and H₂O, can accelerate this process.^[1] Conversely, factors that limit the access of reactive fluids to the **olivine** surface,

such as the formation of secondary mineral coatings or the presence of microbial biofilms, can slow down the dissolution rate.[1][3]

Comparative Analysis of Experimental Data

To facilitate the comparison of **olivine** dissolution rates across different experimental conditions, the following tables summarize quantitative data from a range of studies. These tables highlight the influence of key parameters on the measured dissolution rates.

Table 1: Comparison of Olivine Dissolution Rates in Batch Reactor Experiments

Study Reference	Olivine Type (Forsterite % - Fo)	Temperature (°C)	pH	Dissolution Rate (mol cm ⁻² s ⁻¹)	Other Conditions
Johnson et al. (2014)[2]	Fo92	60	4.5 - 5.5	Initial: 9.50 x 10 ⁻¹¹ ; Long-term: 1.69 x 10 ⁻¹²	100 bar CO ₂ pressure, 0.5 M NaCl
Montserrat et al. (2017)[4]	Fo94	Not Specified	Alkaline	Not directly reported in mol cm ⁻² s ⁻¹	Seawater media
Pokharel et al. (2025)	~55% Olivine	Not Specified	Alkaline	Diminishing Mg release over time	Seawater, formation of passivating layers
Oelkers et al. (2018)[5]	Forsteritic	25	Variable	pH-dependent	Review of multiple studies
This Study (Hypothetical)	Fo90	25	7	1.0 x 10 ⁻¹³	Deionized water

Table 2: Comparison of Olivine Dissolution Rates in Flow-Through Reactor Experiments

Study Reference	Olivine Type (Forsterite % - Fo)	Temperature (°C)	pH	Flow Rate	Dissolution Rate	Other Conditions
Köhler et al. (2022) [6]	Not Specified	Not Specified	Not Specified	Continuous	Increased alkalinity observed	Air-saturated natural seawater
This Study (Hypothetical al)	Fo95	50	5	10 mL/min	5.0×10^{-12} mol cm $^{-2}$ s $^{-1}$	0.01 M HCl solution

Detailed Experimental Protocols

The reproducibility of **olivine** dissolution experiments is highly dependent on the specific methodologies employed. Below are detailed protocols for the most common experimental setups.

Batch Reactor Dissolution Experiment

This protocol outlines a typical procedure for assessing **olivine** dissolution in a closed or semi-closed system.

a. Olivine Sample Preparation:

- Crush **olivine** rock using a jaw crusher and then grind to the desired particle size fraction using a disc mill.
- Sieve the ground **olivine** to obtain a specific grain size range (e.g., 100-250 μm).
- Clean the sieved **olivine** by rinsing with deionized water to remove fine particles. Further cleaning can be achieved by ultrasonication in ethanol or acetone.
- Dry the cleaned **olivine** in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

- Characterize the specific surface area of the prepared **olivine** powder using a method such as BET (Brunauer-Emmett-Teller) nitrogen adsorption.

b. Dissolution Experiment:

- Add a known mass of the prepared **olivine** to a reaction vessel (e.g., a PTFE or glass beaker).
- Add a specific volume of the desired dissolution fluid (e.g., deionized water, acidic buffer, or seawater) to the reaction vessel.
- Place the reaction vessel in a temperature-controlled environment, such as a water bath or incubator, and maintain a constant temperature.
- Stir the solution at a constant rate to ensure the **olivine** particles remain suspended.
- At predetermined time intervals, collect an aliquot of the fluid using a syringe and filter it through a membrane filter (e.g., 0.22 μm) to remove any suspended particles.
- Acidify the collected fluid samples to prevent the precipitation of dissolved species.

c. Sample Analysis:

- Analyze the concentration of dissolved elements (e.g., Mg, Si, Fe) in the collected fluid samples using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
- Calculate the dissolution rate based on the change in the concentration of a specific element over time, normalized to the initial surface area of the **olivine** and the volume of the dissolution fluid.

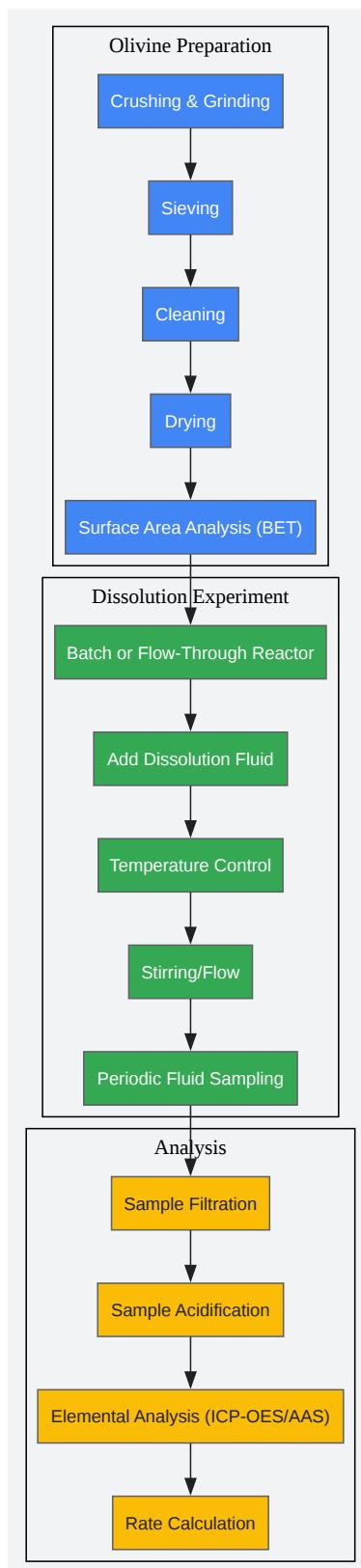
Flow-Through Reactor Dissolution Experiment

This protocol describes a method for studying **olivine** dissolution under continuous flow conditions, which can be more representative of natural weathering environments.

a. **Olivine** Sample Preparation:

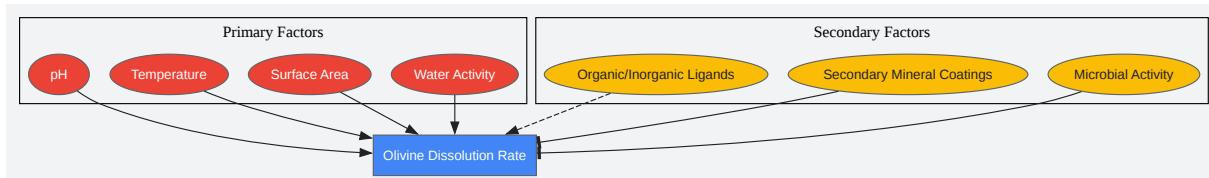
- Prepare the **olivine** sample as described in the batch reactor protocol (steps 1a 1-5).

b. Dissolution Experiment:


- Pack a known mass of the prepared **olivine** into a flow-through reaction cell.
- Connect the reaction cell to a pump that delivers the dissolution fluid at a constant and controlled flow rate.
- Immerse the reaction cell in a temperature-controlled water bath.
- Continuously pump the dissolution fluid through the **olivine** bed.
- Collect the effluent from the reaction cell at regular time intervals.

c. Sample Analysis:

- Analyze the elemental composition of the collected effluent samples as described in the batch reactor protocol (step 1c 1).
- Calculate the steady-state dissolution rate from the difference in elemental concentration between the influent and effluent, the flow rate, and the mass and surface area of the **olivine** in the reactor.


Visualizing Experimental Workflows and Influencing Factors

To provide a clearer understanding of the experimental processes and the relationships between different variables, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for **olivine** dissolution experiments.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the rate of **olivine** dissolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. sccs.stanford.edu [sccs.stanford.edu]
- 3. Olivine dissolution rates: A critical review. - OceanRep [oceanrep.geomar.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced olivine weathering in permeable sandy sediments from the North Sea – a laboratory study using flow-through reactors | EPIC [epic.awi.de]
- To cite this document: BenchChem. [A Guide to the Reproducibility of Olivine Dissolution Experiments for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252735#assessing-the-reproducibility-of-olivine-dissolution-experiments\]](https://www.benchchem.com/product/b1252735#assessing-the-reproducibility-of-olivine-dissolution-experiments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com